molecular formula C10H10N2O2S B2767914 5-Methylquinoline-8-sulfonamide CAS No. 2287310-89-6

5-Methylquinoline-8-sulfonamide

Cat. No.: B2767914
CAS No.: 2287310-89-6
M. Wt: 222.26
InChI Key: DOHLBXSSOVDGLP-UHFFFAOYSA-N
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Description

5-Methylquinoline-8-sulfonamide: is an organic compound that belongs to the quinoline family It features a quinoline ring substituted with a methyl group at the 5-position and a sulfonamide group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylquinoline-8-sulfonamide can be achieved through several methods. One common approach involves the sulfonation of 5-methylquinoline followed by the introduction of the sulfonamide group. The reaction typically requires a sulfonating agent such as chlorosulfonic acid or sulfur trioxide, followed by the addition of an amine to form the sulfonamide.

Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-Methylquinoline-8-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, sulfonic acids, and various substituted quinoline derivatives.

Scientific Research Applications

5-Methylquinoline-8-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methylquinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The quinoline ring can intercalate with DNA, affecting replication and transcription.

Comparison with Similar Compounds

    Quinoline-8-sulfonamide: Lacks the methyl group at the 5-position, which can affect its biological activity and chemical reactivity.

    5-Methylquinoline: Lacks the sulfonamide group, resulting in different chemical properties and applications.

    8-Hydroxyquinoline: Contains a hydroxyl group instead of a sulfonamide group, leading to different biological activities.

Uniqueness: 5-Methylquinoline-8-sulfonamide is unique due to the presence of both the methyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.

Biological Activity

5-Methylquinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound features a quinoline ring substituted with a methyl group at the 5-position and a sulfonamide group at the 8-position. This unique structure contributes to its biological activities:

  • Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, inhibiting enzymes crucial for various biochemical pathways.
  • DNA Intercalation : The quinoline ring can intercalate into DNA, potentially disrupting replication and transcription processes.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including multidrug-resistant organisms.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)4 µg/mL
Enterococcus faecalis8 µg/mL
Escherichia coli16 µg/mL

The compound's effectiveness against MRSA is particularly noteworthy, as it shows comparable efficacy to standard antibiotics like oxacillin .

Anticancer Activity

This compound has also been evaluated for its anticancer properties across various cancer cell lines. The following table summarizes key findings from recent studies:

Cancer Cell Line IC50 (µM) Mechanism
Human amelanotic melanoma (C-32)10Induction of apoptosis via BCL-2/BAX modulation
Human breast adenocarcinoma (MDA-MB-231)15Inhibition of cell cycle regulators (P53, P21)
Human lung adenocarcinoma (A549)12Reduction in intracellular pyruvate levels

The compound showed selective toxicity towards cancer cells while sparing normal human dermal fibroblasts (HFF-1), indicating a favorable therapeutic index .

Case Studies and Research Findings

  • Study on Anticancer Efficacy : A study evaluated the cytotoxic effects of various quinoline derivatives, including this compound, on multiple cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, particularly in lung cancer cells (A549) where it induced apoptosis through modulation of apoptotic markers .
  • Antimicrobial Efficacy Against MRSA : Another investigation focused on the antimicrobial activity of this compound against MRSA strains. The compound was shown to disrupt bacterial cell wall synthesis and inhibit growth effectively, suggesting potential as a therapeutic agent in treating resistant infections .

Properties

IUPAC Name

5-methylquinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-7-4-5-9(15(11,13)14)10-8(7)3-2-6-12-10/h2-6H,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHLBXSSOVDGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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